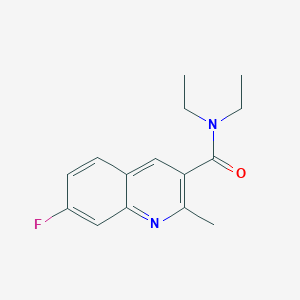
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. Since then, CP 47,497 has been widely used in scientific research to study the mechanisms of action of cannabinoids and their effects on the body.
作用机制
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 acts as a potent agonist of cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA, and can affect various physiological processes such as pain perception, appetite regulation, and immune function. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body. It is a potent and selective agonist of cannabinoid receptors, and its effects can be easily measured using a variety of experimental techniques. However, N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has some limitations. It is a synthetic compound that does not occur naturally in the body, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
未来方向
There are many potential future directions for research involving N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497. One area of interest is the development of new drugs that target the endocannabinoid system. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used as a reference compound in the development of these drugs. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception or appetite regulation. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used to investigate these processes in more detail. Finally, there is a need for further research into the long-term effects of cannabinoids on the body, including the potential for addiction and other adverse effects.
合成方法
The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylmethylamine with 4-methylindole-2-carboxylic acid. This is followed by a series of chemical reactions, including esterification, reduction, and cyclization, to produce the final product. The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is complex and requires specialized knowledge and equipment.
科学研究应用
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been used extensively in scientific research to study the mechanisms of action of cannabinoids and their effects on the body. It is commonly used as a reference compound in studies of cannabinoid receptors and their signaling pathways. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been used to investigate the effects of cannabinoids on various physiological processes, such as pain perception, appetite regulation, and immune function.
属性
IUPAC Name |
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-3-2-4-11-10(8)7-12(15-11)13(16)14-9-5-6-9/h2-4,7,9,15H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPKORSUAHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)





![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)